2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid
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Overview
Description
2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid is a synthetic organic compound that belongs to the class of phenylalanine derivatives This compound is characterized by the presence of an acetamido group, a benzyloxy group, and a fluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using an acetamido group to prevent unwanted reactions during subsequent steps.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the phenyl ring.
Fluorination: The fluorine atom is introduced using a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI), under controlled conditions.
Deprotection and Finalization: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloride (C6H5CH2Cl) for benzyloxy group introduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes, to understand its biochemical properties.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the benzyloxy and fluorophenyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Acetamido-3-(4-benzyloxy-3-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
2-Acetamido-3-(4-(benzyloxy)-3-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C18H18FNO4 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-acetamido-3-(3-fluoro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18FNO4/c1-12(21)20-16(18(22)23)10-14-7-8-17(15(19)9-14)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
SKOURNJDCPZOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
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